molecular formula C19H22N2O2S B495172 2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole

2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole

Katalognummer: B495172
Molekulargewicht: 342.5g/mol
InChI-Schlüssel: KYNREZLTQJXVLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with a methoxyphenoxyethylsulfanyl side chain

Eigenschaften

Molekularformel

C19H22N2O2S

Molekulargewicht

342.5g/mol

IUPAC-Name

2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole

InChI

InChI=1S/C19H22N2O2S/c1-3-12-21-16-9-5-4-8-15(16)20-19(21)24-14-13-23-18-11-7-6-10-17(18)22-2/h4-11H,3,12-14H2,1-2H3

InChI-Schlüssel

KYNREZLTQJXVLV-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC

Kanonische SMILES

CCCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethanol, which is then reacted with thionyl chloride to form 2-(2-methoxyphenoxy)ethyl chloride. This intermediate is then reacted with 1-propylbenzimidazole in the presence of a base such as sodium hydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Wissenschaftliche Forschungsanwendungen

2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(2-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.